2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide
説明
This compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by a bicyclic heterocyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- 1-Ethyl group: Enhances lipophilicity and metabolic stability.
- 3-Methylthiophenyl acetamide moiety: Likely influences solubility and pharmacokinetic properties.
Its molecular complexity necessitates comparisons with structurally related analogs to infer properties and applications.
特性
IUPAC Name |
2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O3S/c1-4-30-22-21(15(2)27-30)28(14-20(31)26-18-6-5-7-19(12-18)34-3)24(33)29(23(22)32)13-16-8-10-17(25)11-9-16/h5-12H,4,13-14H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQLPFFLMNMPIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=CC=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. Its complex structure includes a pyrazolo-pyrimidine core, which is known for various pharmacological properties.
- Molecular Formula : C25H26FN5O3
- Molecular Weight : 463.5 g/mol
- CAS Number : 1357705-04-4
The compound features multiple functional groups that may influence its biological activity, including an acetamide moiety and a fluorobenzyl substituent.
Research indicates that compounds with similar structures often exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. The biological activity of this compound can be attributed to its ability to modulate inflammatory pathways and possibly interact with various protein targets.
In Vitro Studies
In vitro studies have demonstrated that similar pyrazolo-pyrimidine derivatives exhibit significant inhibitory activity against COX-I and COX-II enzymes. For instance, one study reported IC50 values for COX-II inhibition ranging from 0.52 to 22.25 μM across various compounds, with some derivatives showing selectivity ratios favoring COX-II over COX-I .
Table 1: Comparison of COX Inhibition Potency
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| PYZ16 | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
| PYZ37 | 0.20 | Not reported |
In Vivo Studies
In vivo studies further support the anti-inflammatory potential of these compounds. For example, a derivative similar to the target compound exhibited a 64.28% inhibition of inflammation compared to 57.14% for Celecoxib in animal models . This suggests that the compound may possess therapeutic efficacy comparable to established anti-inflammatory drugs.
Case Studies
- Anti-Cancer Activity : The compound's structure suggests potential applications in oncology, particularly targeting polo-like kinase 1 (Plk1), a protein involved in cell cycle regulation and often overexpressed in cancers. Inhibitors targeting Plk1 have shown promise in preclinical studies due to their ability to induce apoptosis in cancer cells .
- Inflammation Models : In models of acute inflammation, compounds with similar scaffolds have demonstrated significant reductions in inflammatory markers and pain responses, indicating their potential utility in treating conditions like arthritis and other inflammatory diseases .
Safety and Toxicology
While promising results have been observed regarding efficacy, safety profiles must also be evaluated. Preliminary assessments indicate that derivatives of this class may exhibit lower cytotoxicity compared to traditional chemotherapeutics, making them attractive candidates for further development .
類似化合物との比較
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
Key Observations
Substituent-Driven Lipophilicity :
- The target compound’s 4-fluorobenzyl and 3-methylthiophenyl groups likely confer moderate lipophilicity compared to the phenethyl-substituted analog in , which has a higher molecular weight (463.5 vs. target compound’s unlisted value).
- The sulfanyl-containing analog introduces a polarizable sulfur atom, which may improve membrane permeability but risks metabolic oxidation .
Core Modifications: The chromenone-containing compound in replaces the pyrazolo-pyrimidine core with a fused chromen-4-one system, significantly altering electronic properties and steric bulk (MW 571.2). This modification is associated with a high melting point (302–304°C), suggesting crystalline stability .
Biological Implications: Phenethyl vs. Fluorobenzyl: Phenethyl groups (as in ) are associated with enhanced hydrophobic interactions in kinase binding pockets, whereas fluorobenzyl groups (target compound) may improve selectivity via halogen bonding . Furylmethyl vs.
Research Findings and Inferences
- Solubility : The target compound’s methylthiophenyl group may reduce aqueous solubility compared to the furylmethyl analog , but this could be mitigated by formulation strategies.
- Metabolic Stability : Ethyl and methyl groups on the pyrazolo-pyrimidine core (common across all analogs) likely enhance resistance to oxidative metabolism.
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and what precursors/reagents are critical?
Synthesis involves multi-step reactions starting with pyrazolo-pyrimidinone and acetamide precursors. Key steps include:
- Alkylation : Use 4-fluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the pyrimidine ring .
- Acetylation : React with 3-(methylthio)phenylamine using coupling agents like EDCI/HOBt in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical reagents include anhydrous solvents (DMF, THF) and catalysts (e.g., Pd(OAc)₂ for cross-coupling steps) .
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
- NMR (¹H/¹³C) : Assign peaks for pyrazolo-pyrimidinone protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water gradient) .
Q. How can researchers design initial biological activity screens for this compound?
Prioritize targets based on structural analogs (e.g., pyrazolo-pyrimidine derivatives with kinase inhibition or antimicrobial activity):
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Dose-response curves : Use 10 nM–100 µM concentrations to determine IC₅₀ values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
Apply Design of Experiments (DOE) to variables:
- Temperature : 60–100°C for cyclization steps (lower temps reduce decomposition) .
- Catalyst loading : Optimize Pd(OAc)₂ (0.5–2 mol%) in Suzuki-Miyaura couplings .
- pH control : Maintain pH 7–8 in aqueous-organic biphasic systems to prevent hydrolysis . Computational tools (e.g., density functional theory) predict transition states to identify energy barriers .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate assays : Control variables (e.g., cell passage number, serum concentration) .
- Metabolite profiling : Use LC-MS to detect degradation products masking activity .
- Structural analogs : Compare with compounds like N-(4-fluorobenzyl)-pyrazolo-pyrimidinones to isolate substituent effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Map interactions with kinase ATP-binding pockets (e.g., AutoDock Vina) .
- QSAR models : Train on datasets of pyrazolo-pyrimidine analogs to predict logP and IC₅₀ .
- MD simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) .
Q. How can researchers evaluate synergistic effects with other therapeutic agents?
- Combinatorial screening : Pair with cisplatin or doxorubicin in cancer cell lines (fixed-ratio protocols) .
- Isobologram analysis : Calculate combination indices (CI <1 indicates synergy) .
- Transcriptomics : Profile gene expression changes post-treatment (RNA-seq) to identify pathways .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
- Plasma stability : Incubate in human plasma (37°C, 24 hrs) and quantify via LC-MS .
- Photostability : UV irradiation (λ = 254 nm) to detect photodegradation products .
Q. Tables for Quick Reference
| Key Structural Features | Biological Relevance |
|---|---|
| Pyrazolo[4,3-d]pyrimidinone core | Kinase inhibition (ATP-binding mimic) |
| 4-Fluorobenzyl substituent | Enhanced lipophilicity and blood-brain barrier penetration |
| 3-(Methylthio)phenyl acetamide | Potential thiol-mediated protein binding |
| Common Side Reactions | Mitigation Strategies |
|---|---|
| N-Dealkylation under acidic conditions | Use buffered media (pH 7–8) |
| Oxidation of methylthio group | Add antioxidants (e.g., BHT) during storage |
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